

Application Notes and Protocols for the Analytical Characterization of Cinoxate

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Compound of Interest

Compound Name: Cinoxate

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Introduction

Cinoxate (2-ethoxyethyl p-methoxycinnamate) is an organic compound historically used as a UVB filter in sunscreen and cosmetic formulations to protect the skin from sun damage.[1][2] Although its use has declined in favor of more modern, broad-spectrum filters, its characterization remains crucial for quality control of existing formulations, stability studies, and toxicological assessment.[1] Recent research has also identified **Cinoxate** as a potent agonist of the peroxisome proliferator-activated receptor γ (PPAR γ), highlighting the need for robust analytical methods to understand its biological activity.[3][4][5][6]

These application notes provide detailed protocols and data for the comprehensive characterization of **Cinoxate** using a suite of modern analytical techniques.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Application: HPLC is the primary technique for the separation, identification, and quantification of **Cinoxate** in raw materials and complex matrices like sunscreen creams. A reverse-phase method allows for the efficient separation of **Cinoxate** from other UV filters and formulation excipients.[7]

Experimental Protocol: Quantification of Cinoxate by RP-HPLC

1. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, column oven, and gradient pump.

2. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with Methanol and Water (85:15 v/v).[8]
- Flow Rate: 1.0 mL/min.[8]
- Column Temperature: 30 °C.
- Detector Wavelength: 289 nm (λ_{max} of **Cinoxate**).[1]
- Injection Volume: 10 µL.

3. Reagent and Sample Preparation:

- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **Cinoxate** reference standard and dissolve in a 100 mL volumetric flask with methanol.
- Working Standard Solutions: Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from the stock solution using the mobile phase as the diluent to construct a calibration curve.
- Sample Preparation (for Sunscreen Cream):
 - Accurately weigh approximately 1.0 g of the cream into a 100 mL volumetric flask.
 - Add 70 mL of methanol and sonicate for 20 minutes to dissolve the **Cinoxate**.
 - Allow the solution to cool to room temperature and dilute to the mark with methanol.
 - Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
 - Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. Analysis:

- Inject the prepared standard and sample solutions into the HPLC system.
- Identify the **Cinoxate** peak in the sample chromatogram by comparing its retention time with that of the reference standard.
- Calculate the concentration of **Cinoxate** in the sample using the calibration curve generated from the working standard solutions.

Data Presentation

Table 1: Typical HPLC Method Validation Parameters for **Cinoxate** Analysis

Parameter	Typical Value
Linearity Range	1 - 100 µg/mL ($r^2 > 0.999$)
Limit of Detection (LOD)	~0.1 µg/mL
Limit of Quantification (LOQ)	~0.3 µg/mL
Accuracy (% Recovery)	98.0% - 102.0%

| Precision (% RSD) | < 2.0% |

Workflow Diagram

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